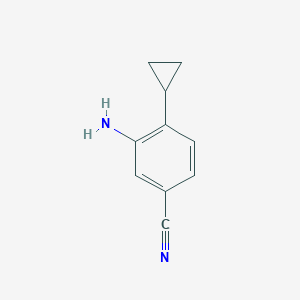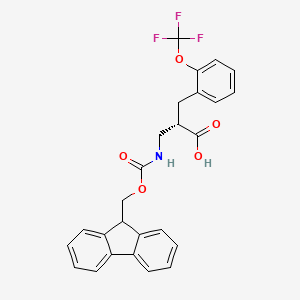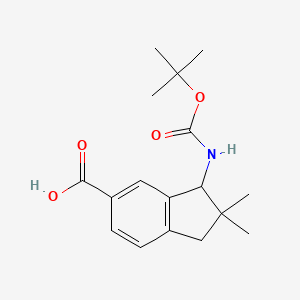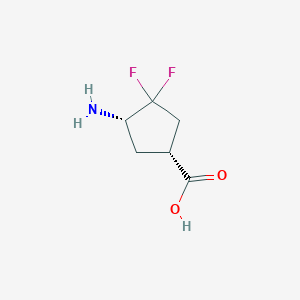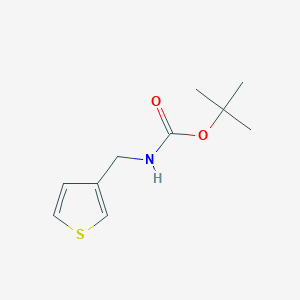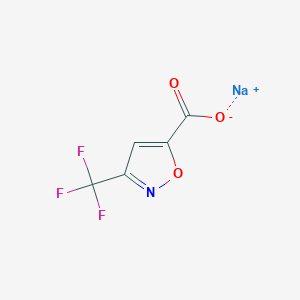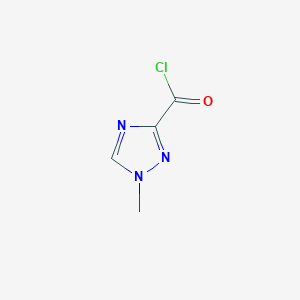
Di-tert-butyl (aminomethyl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di-tert-butyl (aminomethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to an aminomethyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl (aminomethyl)phosphonate typically involves the reaction of di-tert-butyl phosphite with formaldehyde and an amine. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
Reaction of di-tert-butyl phosphite with formaldehyde: This step forms an intermediate, which is then reacted with an amine to produce the desired phosphonate.
Reaction conditions: The reaction is usually conducted in an organic solvent such as tetrahydrofuran (THF) at a temperature range of 0-25°C. The reaction time can vary from a few hours to overnight, depending on the specific conditions and reagents used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.
化学反应分析
Types of Reactions
Di-tert-butyl (aminomethyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can modify the aminomethyl group, potentially leading to secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phosphonates depending on the nucleophile used.
科学研究应用
Di-tert-butyl (aminomethyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibitors, particularly those targeting phosphatases.
Industry: this compound is used in the production of flame retardants and plasticizers.
作用机制
The mechanism of action of di-tert-butyl (aminomethyl)phosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to act as an inhibitor of enzymes that process phosphate-containing substrates. This inhibition can occur through competitive binding at the active site of the enzyme, thereby blocking the enzyme’s activity.
相似化合物的比较
Similar Compounds
Di-tert-butyl phosphite: Similar in structure but lacks the aminomethyl group.
Di-tert-butyl (hydroxymethyl)phosphonate: Contains a hydroxymethyl group instead of an aminomethyl group.
Di-tert-butyl N,N-diethylphosphoramidite: Contains an N,N-diethylphosphoramidite group.
Uniqueness
Di-tert-butyl (aminomethyl)phosphonate is unique due to the presence of both the phosphonate and aminomethyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C9H22NO3P |
|---|---|
分子量 |
223.25 g/mol |
IUPAC 名称 |
bis[(2-methylpropan-2-yl)oxy]phosphorylmethanamine |
InChI |
InChI=1S/C9H22NO3P/c1-8(2,3)12-14(11,7-10)13-9(4,5)6/h7,10H2,1-6H3 |
InChI 键 |
GGKTVXZMEDCZPI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OP(=O)(CN)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


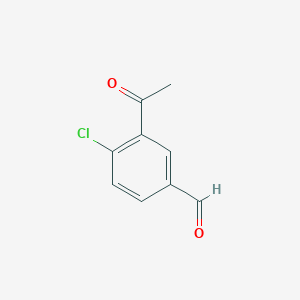
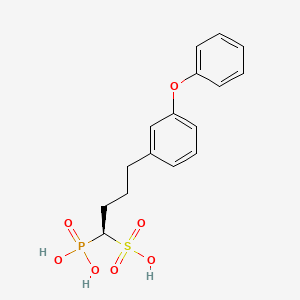
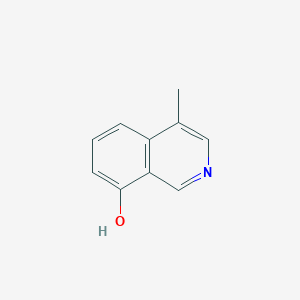

![[((2-Hydroxyethyl)amino)ethoxy)imino]bis-ethanol Dipyridamole](/img/structure/B12957720.png)
